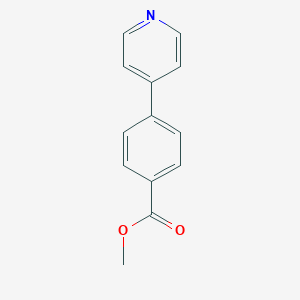

Methyl 4-(pyridin-4-yl)benzoate

Description

Contextual Significance of Pyridine- and Benzoate-Containing Compounds in Contemporary Chemical Research

In the landscape of modern chemical research, compounds incorporating pyridine (B92270) and benzoate (B1203000) moieties are of substantial interest due to their versatile applications across numerous fields. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry and drug design. rsc.orguobasrah.edu.iq Its presence can enhance the water solubility and bioavailability of pharmaceutical compounds and it is a key component in many natural products like vitamins and alkaloids, as well as a vast array of synthetic drugs with diverse therapeutic properties, including antimicrobial, antiviral, and anticancer activities. rsc.orguobasrah.edu.iqchemsrc.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, allowing for specific interactions with biological targets. rsc.org Furthermore, pyridine derivatives serve as essential ligands in coordination chemistry and organometallic catalysis, and as building blocks in the synthesis of functional materials. rsc.orgnii.ac.jp

Similarly, the benzoate functional group, an ester or salt of benzoic acid, is a prevalent structural motif in chemical and life sciences. Benzoic acid and its derivatives are recognized for their broad spectrum of biological activities and are integral to the development of new therapeutic agents, including anticancer drugs. preprints.org In the realm of materials science, benzoate-based ligands are crucial for the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net These highly porous materials are assembled by linking metal ions or clusters with organic linkers, often containing carboxylate groups, to create robust, crystalline structures with applications in gas storage, separation, and catalysis. nih.gov The combination of a pyridine ring and a benzoate group into a single molecular entity, a pyridylbenzoate, thus creates a bifunctional system with significant potential for creating advanced materials and biologically active molecules. rsc.orgresearchgate.netmsu.ac.zw

Overview of Methyl 4-(pyridin-4-yl)benzoate within Ester and Heterocyclic Frameworks

This compound is a chemical compound that exemplifies the fusion of these two important chemical frameworks. Structurally, it consists of a pyridine ring linked at its 4-position to a benzene (B151609) ring, which in turn bears a methyl ester group at its para-position. This arrangement places it within the class of heterocyclic esters. The compound is a solid at room temperature and is recognized as a valuable intermediate in organic synthesis. sigmaaldrich.com

Its primary significance lies in its role as a precursor for more complex molecules. The carboxylic acid analogue, 4-(pyridin-4-yl)benzoic acid (44pba), which is readily derived from the methyl ester by hydrolysis, is a well-studied linker molecule in the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.netmsu.ac.zw In these structures, the pyridine nitrogen and the carboxylate group can both coordinate to metal centers, acting as a bridge to form extended, porous networks. Research has shown that MOFs constructed from 4-(4-pyridyl)benzoate ligands exhibit fascinating properties such as thermal expansion, dynamic "breathing" behavior in response to guest molecules, and chromism (color change) with different solvents or temperatures. researchgate.netmsu.ac.zwmsu.ac.zw

The compound itself, this compound, serves as a versatile building block for creating a variety of derivatives. The ester group can be modified through reactions like hydrolysis, amidation, or reduction, while the pyridine ring offers a site for N-alkylation or coordination to metal centers. This dual reactivity makes it a key component in the synthesis of targeted molecules for pharmaceutical and materials science research. preprints.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 106047-17-0 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 213.24 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | QQQMCQRQWVXBOY-UHFFFAOYSA-N | sigmaaldrich.com |

Structural Data of Related Pyridylbenzoate Compounds

While a specific crystal structure determination for this compound is not widely published, analysis of closely related compounds provides insight into its likely solid-state conformation. For instance, the crystal structures of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) and pyridin-4-ylmethyl 4-nitrobenzoate (B1230335) have been resolved. researchgate.netbiust.ac.bwresearchgate.net These studies reveal a twisted conformation between the pyridine and benzene rings.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | P2₁/n | Twisted conformation between rings | researchgate.net |

| Pyridin-4-ylmethyl 4-aminobenzoate | Orthorhombic | Pna2₁ | Twisted conformation between rings | researchgate.net |

These findings suggest that this compound also adopts a non-planar structure, with a significant dihedral angle between the two aromatic rings. This structural feature is important for its packing in the solid state and influences the geometry of the coordination polymers and MOFs it can form.

Research Findings on Pyridylbenzoate Systems

Research on pyridylbenzoate ligands, particularly 4-(4-pyridyl)benzoic acid (44pba), has led to significant advancements in materials science.

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 4-(4-pyridyl)benzoate is an effective linker for creating Co(II) and Ni(II) based MOFs. | These materials show properties like solvatochromism and thermochromism, making them suitable for sensor applications. | researchgate.netmsu.ac.zw |

| Coordination Polymers | The bifunctional nature of the ligand allows for the formation of interpenetrated networks. | Interpenetration can influence the porosity and guest-uptake properties of the material. | researchgate.net |

| Advanced Materials | MOFs from pyridylbenzoate ligands can exhibit exceptional iodine capture capabilities. | Potential applications in environmental remediation and nuclear waste management. | rsc.orgresearchgate.net |

An exhaustive search of publicly available scientific literature and crystallographic databases has revealed no single-crystal X-ray diffraction studies for the chemical compound “this compound.” This foundational data is essential for a detailed and accurate analysis of its supramolecular architecture and intermolecular interactions as requested in the provided outline.

The specific crystallographic information, including atomic coordinates and unit cell parameters, is necessary to definitively characterize the hydrogen bonding network, π-π stacking interactions, van der Waals forces, and crystal packing motifs. Furthermore, a solid-state conformational analysis, Hirshfeld surface analysis for quantifying intermolecular contacts, and investigations into co-crystallization and polymorphism are all contingent upon the availability of a solved crystal structure.

Without access to a crystallographic information file (CIF) or a dedicated research article on the crystal structure of this compound, it is not possible to generate a scientifically rigorous and accurate article that adheres to the strict confines of the requested outline. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced structural elucidation and supramolecular architecture of "this compound" cannot be generated at this time due to the absence of the necessary primary research data.

Propriétés

IUPAC Name |

methyl 4-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMCQRQWVXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408910 | |

| Record name | methyl 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-17-0 | |

| Record name | methyl 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-pyridinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. For Methyl 4-(pyridin-4-yl)benzoate, DFT calculations reveal the distribution of electrons within the molecule and the precise arrangement of its atoms in space. These calculations are fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A larger HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is primarily localized on the benzoate (B1203000) portion, which is electron-rich, while the LUMO is concentrated on the electron-deficient pyridine (B92270) ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap (ΔE) | 5.07 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. researchgate.net The MEP surface is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are the most likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential, making them susceptible to nucleophilic interaction. This analysis provides critical insights into the molecule's intermolecular interaction patterns and reactivity. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. scirp.orgresearchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-N stretching of the pyridine ring, C-C stretching within the aromatic rings, and various C-H bending and stretching modes. researchgate.net Comparing the calculated vibrational spectrum with experimental data allows for a detailed structural confirmation and a deeper understanding of the molecule's bonding characteristics.

Table 2: Selected Calculated Vibrational Frequencies for this compound and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1725 |

| Aromatic C=C Stretch | 1605, 1550 |

| C-O Stretch (Ester) | 1280 |

| Pyridine Ring Breathing | 995 |

Note: These are representative frequencies and may be scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. MD simulations can explore the conformational landscape of this compound, identifying the different shapes (conformers) the molecule can adopt and their relative stabilities. plos.orgmdpi.com

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of how the surrounding environment affects the molecule's conformation and dynamics. For instance, in a polar solvent, the pyridine and ester groups would be expected to engage in favorable interactions with the solvent molecules, which could influence the preferred rotational angle between the two aromatic rings.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors quantify various electronic properties of the molecule.

Table 3: Key Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Reactivity Implication |

| Ionization Potential (I) | Energy required to remove an electron. | A lower value indicates a greater tendency to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added. | A higher value suggests a greater capacity to act as an electron acceptor. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Indicates the overall electron-attracting nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value corresponds to lower reactivity. |

| Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character. | A higher value suggests a greater propensity to act as an electrophile. |

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.

Non-covalent Interaction (NCI) Analysis in Supramolecular Assemblies

This compound has the potential to form extended structures, known as supramolecular assemblies, through non-covalent interactions. mdpi.com These interactions, while weaker than covalent bonds, play a crucial role in determining the crystal packing and the properties of materials. mdpi.com

Non-covalent interaction (NCI) analysis is a computational technique used to identify and visualize these weak interactions within a molecular system. For supramolecular assemblies of this compound, NCI analysis can reveal the presence of:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Interactions between a C-H bond and the π-system of an aromatic ring.

Hydrogen bonding: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···N interactions may occur.

Understanding these non-covalent interactions is essential for predicting how this compound molecules will arrange themselves in the solid state and for designing new materials with desired properties. mdpi.com

Biological Activity and Mechanistic Insights Excluding Dosage

In Vitro and In Silico Screening Methodologies

The initial exploration of a compound's biological potential, such as that for Methyl 4-(pyridin-4-yl)benzoate, typically begins with a combination of computational (in silico) and laboratory-based (in vitro) screening.

In Silico Screening: In silico techniques serve as a crucial first step to predict the compound's behavior and prioritize experimental resources. These methods use computer algorithms to screen large libraries of small molecules against biological targets. For a compound like this compound, this would involve:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of a protein target. frontiersin.org A virtual library of compounds can be computationally docked into the binding site of a protein to predict their binding affinity. nih.gov Given the structural similarity of the pyridine (B92270) moiety to scaffolds in known kinase inhibitors, a virtual screen against a panel of protein kinase domains would be a logical starting point. acs.orgmdpi.com

Ligand-Based Virtual Screening (LBVS): When a target's 3D structure is unknown, this approach uses information from molecules known to be active against that target. It is based on the principle that structurally similar molecules are likely to have similar biological activities. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the physicochemical properties of compounds with their biological activities to predict the activity of new molecules. nih.govmdpi.com Such models could be developed for a series of pyridine-benzoate analogs to guide the synthesis of more potent derivatives.

In Vitro Screening: Following computational predictions, in vitro assays are essential for experimental validation. These controlled laboratory experiments measure a compound's effect on isolated biological components.

Biochemical Assays: These assays directly measure the interaction of a compound with a purified target protein, such as an enzyme. For instance, if in silico screening suggests an interaction with a protein kinase, an in vitro kinase assay would be performed to measure the compound's ability to inhibit the enzyme's activity. tandfonline.com

Cell-Based Assays: These experiments assess the effect of a compound on whole living cells. Common assays include cell viability or cytotoxicity assays, which measure the compound's ability to kill cancer cells, for example. researchgate.net Other cell-based assays can measure more specific effects, such as the inhibition of a particular signaling pathway. sygnaturediscovery.commdpi.com The data below illustrates typical outputs from such screening on various human cancer cell lines for pyridine derivatives.

| Cell Line | Cancer Type | Assay Type | Endpoint |

| A549 | Lung Cancer | MTT Assay | IC₅₀ (Inhibitory Concentration) |

| MCF-7 | Breast Cancer | MTT Assay | GI₅₀ (Growth Inhibition) |

| HCT-116 | Colon Cancer | SRB Assay | IC₅₀ (Inhibitory Concentration) |

| HepG2 | Liver Cancer | MTT Assay | % Inhibition |

Target Identification and Validation for Potential Biological Modulators

If initial screening reveals that this compound has biological activity, the next critical step is to identify its molecular target(s). Target identification is fundamental to understanding its mechanism of action and potential therapeutic applications. nih.gov

Target Identification Approaches:

Affinity-Based Methods: These techniques use the compound itself as a "bait" to capture its binding partners from a cell lysate. A common method involves immobilizing the small molecule on a solid support (like agarose beads) to create an affinity matrix. nih.gov This matrix is then incubated with cell extracts, and proteins that bind to the compound are isolated and identified using mass spectrometry. nih.gov

Proteomic Approaches: Thermal Proteome Profiling (TPP) is a modern technique that monitors changes in the thermal stability of thousands of proteins in response to drug binding. technologynetworks.com When a compound binds to a protein, it often stabilizes it, increasing the temperature at which it denatures. This change can be detected across the proteome to identify direct targets. technologynetworks.com

Genetic and Genomic Approaches: These methods involve manipulating the genetic makeup of cells to infer a drug's target. For example, creating a drug-resistant mutant of a potential target can provide strong evidence for a direct interaction. technologynetworks.com Chemical genomics is another approach that compares the transcriptional signatures caused by an unknown compound with those from highly specific inhibitors of known targets. nih.govucsf.edu

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the compound's biological effect and its relevance to a disease. danaher.comwjbphs.com Validation techniques include:

Genetic Manipulation: Using tools like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression (knockdown) or eliminate (knockout) the target protein. If this genetic manipulation mimics the effect of the compound, it validates the target. danaher.comwjbphs.com

Pharmacological Validation: Using other known "tool" molecules that selectively modulate the target to see if they produce the same biological effect. sygnaturediscovery.comwjbphs.com

Expression Profiling: Analyzing the expression levels of the target protein in healthy versus diseased tissues to establish a correlation with the disease state. sygnaturediscovery.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely used to predict the binding mode and affinity of a small molecule, like this compound, to the binding site of a target protein. researchgate.net

The Docking Process: The process uses a search algorithm to generate various possible binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol. frontiersin.orgnih.gov Lower binding energy scores generally indicate a more stable and favorable interaction. researchgate.net For pyridine and pyrimidine derivatives, docking studies have been performed against numerous targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and enzymes like dihydrofolate reductase (DHFR). tandfonline.comresearchgate.netmdpi.com

Interpreting Docking Results: The results provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) analysis and for guiding the chemical modification of the compound to improve its potency and selectivity. The table below presents hypothetical docking scores for this compound against several common kinase targets to illustrate what such data would look like.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Kinase | 2GS2 | -7.8 | Met793, Leu718 |

| VEGFR2 Kinase | 4ASD | -7.2 | Cys919, Asp1046 |

| Abl Kinase | 2HYY | -6.9 | Met318, Thr315 |

| c-Src Kinase | 2SRC | -6.5 | Thr338, Met341 |

Note: The data in this table is illustrative and does not represent experimentally determined values.

Cellular Uptake and Distribution Mechanisms (without pharmacokinetics/ADME details)

For a compound to exert a biological effect on an intracellular target, it must first cross the cell membrane. nih.gov Understanding the mechanisms of cellular uptake and subsequent subcellular distribution is crucial. nih.gov

Mechanisms of Cellular Entry: Small molecules can enter cells through several mechanisms:

Passive Diffusion: Small, lipophilic (fat-soluble) molecules can often diffuse directly across the lipid bilayer of the cell membrane, moving down their concentration gradient.

Facilitated Diffusion: This process involves membrane-bound transporter proteins that help move molecules across the membrane. It does not require energy.

Active Transport: This energy-dependent mechanism also uses transporter proteins to move molecules into the cell, often against a concentration gradient. youtube.com

Endocytosis: In this process, the cell membrane engulfs the molecule to form a vesicle, transporting it into the cell's interior. This is more common for larger molecules but can be a route for small molecules as well. nih.govcambridge.org

Methods for Studying Cellular Uptake: Several experimental techniques can be used to study and quantify the uptake of a compound:

Fluorescence-Based Methods: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe, fluorescence microscopy can be used to visualize its entry and localization within the cell. nih.gov Flow cytometry can also quantify the uptake of fluorescent molecules in a large population of cells. youtube.comdojindo.com

Radiolabeling: Synthesizing the compound with a radioactive isotope (e.g., ³H or ¹⁴C) allows for highly sensitive quantification of the amount of compound that has entered the cells.

Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to measure the concentration of the unlabeled compound within cell lysates after incubation, providing a direct measure of uptake.

By applying these established methodologies, the scientific community can systematically investigate the biological potential of this compound, moving from broad screening to detailed mechanistic understanding.

Structure Activity/property Relationships Sar/spr of Methyl 4 Pyridin 4 Yl Benzoate Derivatives

Systematic Structural Modifications and Their Impact on Functionality

The core structure of Methyl 4-(pyridin-4-yl)benzoate, featuring a pyridine (B92270) ring linked to a methyl benzoate (B1203000) unit, presents multiple avenues for systematic structural modifications. Researchers can independently or concurrently alter the pyridine ring, the benzoate ring, and the ester group to fine-tune the molecule's properties.

Modifications on the Pyridine Ring: Introducing various substituents at different positions of the pyridine ring can dramatically alter the molecule's biological activity. For instance, the position of a substituent can influence the molecule's ability to interact with biological targets. Studies on related pyridine-containing compounds have shown that even a simple methyl group can significantly impact activity depending on its location.

Alterations to the Ester Group: While less commonly explored for drastic changes in core activity, modifications of the methyl ester to other esters or amides can influence pharmacokinetic properties such as solubility and metabolic stability.

A hypothetical exploration of systematic modifications and their impact on a generic biological activity is presented in the table below.

| Derivative | Modification on Pyridine Ring | Modification on Benzoate Ring | Hypothetical Biological Activity (IC50, µM) |

| Parent Compound | None | None | 10.5 |

| Derivative A | 2-Methyl | None | 8.2 |

| Derivative B | 3-Chloro | None | 15.7 |

| Derivative C | None | 2-Hydroxy | 5.1 |

| Derivative D | None | 3-Nitro | 22.4 |

| Derivative E | 2-Methyl | 2-Hydroxy | 3.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the this compound scaffold directly impacts its electronic and steric properties, which in turn govern its interactions with its environment, including biological targets.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2): These groups increase the electron density on the aromatic rings. In the context of the pyridine ring, an EDG can enhance the basicity of the nitrogen atom, potentially strengthening hydrogen bond interactions with a biological target.

Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CN): These groups decrease the electron density of the aromatic system. An EWG on the pyridine ring can decrease the basicity of the nitrogen, which might be favorable or unfavorable depending on the specific target interaction.

Computational studies on similar heterocyclic systems have shown that the nature of the substituent significantly alters the molecular electrostatic potential, highlighting regions of positive and negative charge that are crucial for molecular recognition.

Steric Effects: The size and shape of a substituent introduce steric hindrance, which can influence the molecule's ability to adopt a specific conformation required for binding to a target. A bulky substituent in a critical position might prevent the molecule from fitting into a binding pocket. Conversely, a well-placed, sterically appropriate group could enhance binding by occupying a specific hydrophobic pocket.

The interplay of electronic and steric effects is often complex. For example, a halogen substituent can be electron-withdrawing through its inductive effect but can also participate in halogen bonding, a specific type of non-covalent interaction.

| Substituent | Electronic Effect | Steric Effect (Size) | Potential Impact on Interaction |

| -H | Neutral | Small | Baseline interaction |

| -CH3 | Electron-donating (weak) | Moderate | May enhance hydrophobic interactions |

| -Cl | Electron-withdrawing | Moderate | Can participate in halogen bonding |

| -NO2 | Electron-withdrawing (strong) | Moderate | Can act as a hydrogen bond acceptor |

| -OCH3 | Electron-donating | Moderate | Can act as a hydrogen bond acceptor |

This table provides a general overview of substituent effects.

Conformational Flexibility and its Influence on Interactions

This compound is not a rigid molecule. The single bond connecting the pyridine and phenyl rings allows for rotation, leading to different spatial arrangements or conformations. The preferred conformation is a balance between steric hindrance between the two rings and the electronic effects of any substituents.

Substituents, particularly at the positions ortho to the connecting bond, can significantly influence the preferred dihedral angle due to steric clashes. Computational modeling is a powerful tool to predict the low-energy conformations of these derivatives and to understand how these conformations might interact with a target protein. For instance, studies on N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines have shown that the lowest energy conformation can correlate with biological activity mdpi.com.

The conformational flexibility of this compound derivatives is a critical factor in their ability to adapt to the shape of a binding site, a concept known as "induced fit." Understanding this flexibility is therefore essential for the rational design of new derivatives with enhanced functionality.

Advanced Analytical and Detection Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "Methyl 4-(pyridin-4-yl)benzoate". The development of a robust HPLC method is essential for determining its purity and separating it from potential impurities, isomers, and degradation products.

Column Selection and Stationary Phase Chemistry: A reversed-phase (RP) approach is typically the most suitable for a compound with the polarity and aromaticity of "this compound". A C18 (octadecylsilyl) column is a common first choice due to its hydrophobicity, which allows for good retention of aromatic compounds. For pyridine-containing compounds, which can exhibit peak tailing due to interaction with residual silanols on the silica support, a column with low silanol activity or end-capping is recommended. sielc.comchromforum.org Aromatic stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity for aromatic and polarizable compounds. chromatographyonline.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier.

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. nih.gov The choice between them can significantly affect the selectivity of the separation. phenomenex.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.

Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains a buffer to control the pH. For "this compound," the pyridine (B92270) ring has a pKa of approximately 5.2. Therefore, maintaining the mobile phase pH below 4.2 or above 6.2 would ensure that the pyridine moiety is either consistently protonated or deprotonated, leading to sharper, more symmetrical peaks. Phosphate or acetate buffers are commonly used in this pH range. myfoodresearch.com

Additives: Ion-pairing agents like trifluoroacetic acid (TFA) can be added to the mobile phase to improve the peak shape of basic compounds like pyridines by masking the interactions with silanol groups. chromforum.org

Detection: Due to the presence of aromatic rings (benzene and pyridine), "this compound" is expected to have strong UV absorbance. A UV detector, typically set at a wavelength around 254 nm or at the compound's absorbance maximum, would provide high sensitivity. oup.comnih.gov A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

A systematic approach to HPLC method development would involve screening different columns and mobile phase compositions to achieve optimal resolution, peak shape, and analysis time.

| Parameter | Starting Condition | Optimization Strategy |

| Column | C18, 5 µm, 4.6 x 250 mm | Test alternative phases (e.g., Phenyl, PFP) for different selectivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with different buffers (e.g., acetate, phosphate) to improve peak shape. |

| Mobile Phase B | Acetonitrile | Compare with methanol to alter selectivity. |

| Gradient | 5% to 95% B in 20 min | Optimize the gradient slope and time to improve resolution of closely eluting impurities. |

| Flow Rate | 1.0 mL/min | Adjust for optimal efficiency and analysis time. |

| Detection | UV at 254 nm | Scan for λmax to maximize sensitivity. Use PDA for peak purity analysis. |

| Column Temp. | 30 °C | Increase temperature to reduce viscosity and improve peak efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While "this compound" may have limited volatility, GC-MS analysis can be approached in two ways: direct analysis or analysis of its volatile derivatives.

Direct GC-MS Analysis: For direct analysis, the compound must be thermally stable and sufficiently volatile to be vaporized in the GC inlet without decomposition. Pyridine and its derivatives are often amenable to GC analysis. nih.govtandfonline.com A high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be suitable. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound and any volatile impurities.

Derivatization for Enhanced Volatility: If the compound exhibits poor chromatographic performance due to low volatility or high polarity, derivatization can be employed. This involves chemically modifying the molecule to create a more volatile and thermally stable derivative.

Silylation: This is a common derivatization technique where active hydrogens (if any were present from hydrolysis of the ester) are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used, sometimes with a catalyst like pyridine. researchgate.netshimadzu.eu

Esterification/Alkylation: If the primary compound of interest were the corresponding carboxylic acid, esterification to a more volatile ester could be performed. Since the target compound is already a methyl ester, this is less relevant unless analyzing for the parent acid as an impurity.

The derivatized sample is then injected into the GC-MS. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization.

| Parameter | Typical Conditions |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Carrier Gas | Helium at a constant flow rate |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net It is an excellent alternative or complementary technique to HPLC for the analysis of "this compound".

Capillary Zone Electrophoresis (CZE): CZE separates ions based on their charge-to-size ratio. nih.gov "this compound" can be analyzed by CZE by controlling the pH of the background electrolyte (BGE). In a BGE with a pH below the pKa of the pyridine nitrogen (around 5.2), the compound will be protonated and carry a positive charge, allowing it to be separated from neutral and anionic impurities. A typical CZE setup would use a fused-silica capillary and a BGE such as a phosphate or citrate buffer at low pH. oup.com

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of neutral compounds as well as charged ones. wikipedia.orgnih.goveurjchem.com This technique is particularly well-suited for separating hydrophobic compounds like "this compound" from other neutral impurities. In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). scispace.com This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. kapillarelektrophorese.com The separation is based on the differential partitioning of the analytes. The hydrophobicity of "this compound" suggests it would interact with the micelles, allowing for its separation from compounds with different hydrophobicities.

| Technique | Principle | Applicability to this compound |

| CZE | Separation based on charge-to-size ratio in an electric field. | Applicable at low pH where the pyridine nitrogen is protonated. Useful for separating from neutral or anionic impurities. |

| MEKC | Separation based on differential partitioning between an aqueous buffer and a micellar pseudo-stationary phase. | Applicable for separating the neutral form of the compound from other neutral or charged species based on hydrophobicity. |

Utilization as a Standard in Chromatographic Applications

"this compound," if available in a highly pure and well-characterized form, has the potential to be used as a reference standard in various chromatographic applications.

As a Reference Standard: A reference standard is a highly purified compound used for qualitative and quantitative analysis. It can be used to:

Confirm Identity: The retention time and/or mass spectrum of a peak in a sample chromatogram can be compared to that of the "this compound" standard to confirm its identity.

Quantify Concentration: By preparing a calibration curve from known concentrations of the standard, the concentration of "this compound" in a sample can be accurately determined. This is crucial in quality control of synthetic batches or in reaction monitoring.

As an Internal Standard: An internal standard (IS) is a compound that is added in a constant amount to all samples, calibration standards, and blanks. okstate.edu It is used to correct for variations in sample preparation, injection volume, and instrument response. nih.gov For "this compound" to be a suitable internal standard, it would need to be:

Chemically similar to the analyte(s) of interest, but not present in the original sample.

Well-resolved from the analyte(s) and any other sample components.

Stable throughout the analytical procedure.

For example, if one were analyzing a series of structurally related pyridinyl benzoates, "this compound" could potentially serve as an effective internal standard. Methyl benzoate (B1203000) itself has been used as an internal standard in the GC analysis of other benzoate esters. nih.gov

The establishment of "this compound" as a certified reference standard would require comprehensive characterization of its purity and properties by multiple analytical techniques.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the widespread application of Methyl 4-(pyridin-4-yl)benzoate. While traditional methods such as Fischer-Speier esterification of 4-(pyridin-4-yl)benzoic acid and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are established, future research is geared towards more innovative and optimized strategies.

Suzuki-Miyaura Coupling: A primary route for synthesizing the core biphenyl structure involves the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a pyridine (B92270) boronic acid derivative with a methyl benzoate (B1203000) derivative (or vice versa) in the presence of a palladium catalyst and a base. Future explorations in this area could focus on developing more active and stable palladium catalysts, including nanoparticle-based or reusable catalytic systems, to improve yields and reduce reaction times and costs. The use of alternative coupling partners and optimization of reaction conditions to minimize by-product formation is also an active area of investigation.

Esterification: The final step in many synthetic sequences is the esterification of 4-(pyridin-4-yl)benzoic acid. While the classic Fischer-Speier esterification using methanol and a strong acid catalyst is effective, it often requires harsh conditions and long reaction times. nih.govsigmaaldrich.comsciencepublishinggroup.com Future research is likely to focus on milder and more efficient methods, such as using solid acid catalysts which can be easily recovered and reused, reducing the environmental impact. researchgate.netresearchgate.net

Emerging Synthetic Technologies: To overcome the limitations of traditional batch processing, modern synthetic technologies are being explored.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. msu.ac.zwmsu.ac.zwrsc.orgchemspider.com The application of microwave assistance to both the Suzuki coupling and esterification steps for this compound synthesis is a promising avenue for process intensification.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch production, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgresearchgate.netnih.govacs.orgtandfonline.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process, crucial for its potential large-scale applications.

A comparative overview of these synthetic approaches is presented in the table below.

| Synthetic Pathway | Catalyst/Reagents | Key Advantages | Potential Future Research |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester, Aryl halide | High efficiency in C-C bond formation | Development of reusable catalysts, milder reaction conditions |

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄), Methanol | Simple, well-established method | Use of solid acid catalysts for easier separation and reuse |

| Microwave-Assisted Synthesis | - | Drastically reduced reaction times, improved yields | Optimization of microwave parameters for specific reaction steps |

| Flow Chemistry | - | Enhanced safety, scalability, and process control | Development of integrated multi-step flow synthesis |

Development of Advanced Functional Materials

The unique molecular architecture of this compound, featuring both a coordinating pyridine ring and a rigid benzoate core, makes it an excellent building block for a variety of advanced functional materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative, 4-(pyridin-4-yl)benzoic acid, is a well-known ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.netmsu.ac.zwmsu.ac.zw These crystalline porous materials have applications in gas storage, separation, and catalysis. This compound serves as a crucial precursor for the synthesis of this ligand. Future research will likely focus on the direct use of the ester in solvothermal and mechanochemical MOF synthesis, potentially leading to new framework topologies and properties. MOFs derived from this ligand have shown interesting thermo- and solvatochromic behaviors, where their color changes in response to temperature and solvent exposure, respectively, suggesting potential applications in sensing and smart materials. msu.ac.zw

Liquid Crystals: The elongated, rigid structure of pyridinyl benzoate derivatives is characteristic of molecules that can form liquid crystalline phases. nih.govmdpi.com Liquid crystals are essential components in display technologies and are finding new applications in sensors and optical devices. Research into the liquid crystalline properties of this compound and its derivatives could lead to the development of new materials with tailored mesomorphic properties, such as specific clearing points and birefringence, for advanced optical applications.

Coordination Polymers and Luminescent Materials: The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of coordination polymers. nih.gov These materials can exhibit interesting photophysical properties, including luminescence. By selecting appropriate metal ions, it may be possible to design luminescent materials based on this compound for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sciencepublishinggroup.comrsc.org

The table below summarizes the potential applications of this compound in advanced functional materials.

| Material Type | Key Structural Feature | Potential Applications | Future Research Focus |

| Metal-Organic Frameworks (MOFs) | Pyridine and carboxylate groups for metal coordination | Gas storage and separation, catalysis, chemical sensing | Direct use of the ester in MOF synthesis, exploring new framework structures |

| Liquid Crystals | Rigid, anisotropic molecular shape | Display technologies, optical sensors | Synthesis of derivatives with tailored liquid crystalline properties |

| Coordination Polymers | Pyridine nitrogen for metal coordination | Luminescent materials for OLEDs, sensors, and bio-imaging | Synthesis and characterization of new metal complexes, tuning of photophysical properties |

Expansion into Underexplored Biological Targets

While the biological activity of many pyridine and benzamide derivatives is well-documented, the specific biological targets of this compound remain largely unexplored. Its structural motifs are present in numerous pharmacologically active compounds, suggesting a high potential for discovering novel therapeutic applications.

Enzyme Inhibition: The general structure of this compound is analogous to fragments of known enzyme inhibitors. For instance, many kinase inhibitors feature a pyridine ring for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Future research could involve screening this compound and its derivatives against a panel of kinases or other enzymes implicated in diseases such as cancer and inflammation.

Antimicrobial and Antipathogenic Activity: Benzoate derivatives have been shown to possess antipathogenic activity against various bacteria and fungi. nih.gov Investigating the antimicrobial properties of this compound could lead to the development of new agents to combat infectious diseases.

Drug Discovery and Lead Optimization: The compound can serve as a versatile scaffold in drug discovery programs. By modifying the ester group to an amide or other functional groups, and by substituting the pyridine and benzene (B151609) rings, a library of new chemical entities can be generated. These new compounds can then be screened for activity against a wide range of biological targets.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the acceleration of the discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By generating a dataset of this compound analogs and their measured biological activities, ML algorithms can be used to build predictive QSAR models. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Prediction of Physicochemical and ADMET Properties: Machine learning models can accurately predict various physicochemical properties such as solubility and lipophilicity, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Applying these predictive models to this compound and its virtual derivatives can help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

De Novo Design: Advanced generative AI models can be used for the de novo design of novel molecules with desired properties. By providing the model with the structural features of this compound and a set of desired biological activities or material properties, new and innovative molecular structures can be generated for synthesis and testing.

The integration of these computational approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in both materials science and medicine.

Q & A

Q. Assay Design :

- HDAC inhibition : Test derivatives against HeLa cell lysates using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

- Antimicrobial activity : Use microbroth dilution (MIC assays) against S. aureus and E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.